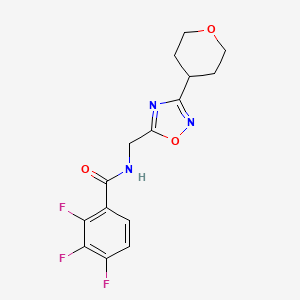
2,3,4-trifluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-trifluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a useful research compound. Its molecular formula is C15H14F3N3O3 and its molecular weight is 341.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2,3,4-Trifluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various research studies and findings.
Synthesis
The synthetic pathway for this compound typically involves the reaction of trifluoromethyl benzamide derivatives with tetrahydro-2H-pyran and oxadiazole moieties. The process can be summarized as follows:
- Preparation of the Oxadiazole : The oxadiazole component is synthesized through the cyclization of appropriate hydrazones or amidrazones.
- Formation of the Final Compound : The oxadiazole is then reacted with trifluoromethyl benzamide under suitable conditions to yield the target compound.
Anticancer Activity
Research indicates that compounds with oxadiazole moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives containing oxadiazole can inhibit cancer cell proliferation through various mechanisms:
- Thymidylate Synthase Inhibition : Similar compounds have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Other Oxadiazole Derivatives | HCT116 | 2.6 |
| Other Oxadiazole Derivatives | HepG2 | 1.4 |
Antimicrobial Activity
In addition to anticancer properties, the compound may also exhibit antimicrobial activity. Research has shown that various oxadiazole derivatives possess antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or function.
Case Studies
- Study on Anticancer Activity : A study evaluated several oxadiazole derivatives for their anticancer effects. The results indicated that compounds similar to this compound demonstrated promising IC50 values against multiple cancer cell lines .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of oxadiazole derivatives. The findings suggested that these compounds effectively inhibited bacterial growth in vitro, supporting their potential as therapeutic agents against infections .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : As mentioned earlier, inhibition of thymidylate synthase is a critical pathway for its anticancer effects.
- Disruption of Cellular Processes : The presence of fluorine atoms may enhance lipophilicity and cellular uptake, allowing for better interaction with biological targets.
科学研究应用
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The incorporation of the tetrahydro-2H-pyran group may enhance the bioactivity of this compound. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
2. Antimicrobial Properties
Research has also highlighted the antimicrobial potential of oxadiazole derivatives. Compounds similar to 2,3,4-trifluoro-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzamide have demonstrated activity against a range of bacterial strains. The trifluoromethyl group is known to enhance lipophilicity and membrane permeability, which may contribute to improved antimicrobial efficacy .
Biological Research Applications
1. Enzyme Inhibition Studies
The unique structure of this compound allows it to serve as a potential inhibitor for various enzymes involved in disease pathways. For example, studies on related compounds have shown their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes . The specific interactions between the benzamide and enzyme active sites can be further investigated through molecular docking studies.
2. Drug Design and Development
The structural features of this compound make it a candidate for drug design frameworks targeting specific receptors or pathways in diseases such as cancer or bacterial infections. The ability to modify the tetrahydro-pyran moiety could lead to a library of derivatives with optimized pharmacological profiles .
Materials Science Applications
1. Synthesis of Advanced Materials
The compound can be employed in the synthesis of advanced materials due to its unique chemical properties. For instance, its fluorinated structure may impart desirable characteristics such as increased thermal stability or enhanced mechanical properties when integrated into polymer matrices .
2. Catalysis
Recent advancements indicate that oxadiazole-containing compounds can act as effective catalysts in organic reactions. The presence of trifluoromethyl groups may facilitate various catalytic processes due to their electronic effects and steric hindrance .
Data Tables
属性
IUPAC Name |
2,3,4-trifluoro-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-10-2-1-9(12(17)13(10)18)15(22)19-7-11-20-14(21-24-11)8-3-5-23-6-4-8/h1-2,8H,3-7H2,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSMIURTLLMLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)C3=C(C(=C(C=C3)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













